2-Butenedioic acid, 2-[(2-nitrophenyl)amino]-, dimethyl ester
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Overview
Description
2-Butenedioic acid, 2-[(2-nitrophenyl)amino]-, dimethyl ester is a chemical compound with the molecular formula C12H12N2O6 It is known for its unique structure, which includes a butenedioic acid backbone with a nitrophenylamino group and two methyl ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butenedioic acid, 2-[(2-nitrophenyl)amino]-, dimethyl ester typically involves the reaction of 2-nitroaniline with maleic anhydride, followed by esterification with methanol. The reaction conditions often require the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The overall reaction can be summarized as follows:
Reaction of 2-nitroaniline with maleic anhydride: This step involves heating the reactants in a suitable solvent, such as acetic acid, to form the intermediate product.
Esterification with methanol: The intermediate product is then treated with methanol in the presence of a catalyst to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Butenedioic acid, 2-[(2-nitrophenyl)amino]-, dimethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives.
Scientific Research Applications
2-Butenedioic acid, 2-[(2-nitrophenyl)amino]-, dimethyl ester has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Butenedioic acid, 2-[(2-nitrophenyl)amino]-, dimethyl ester involves its interaction with molecular targets through its functional groups. The nitrophenylamino group can participate in various chemical reactions, influencing the compound’s reactivity and biological activity. The pathways involved may include enzyme inhibition, receptor binding, and interaction with cellular components.
Comparison with Similar Compounds
Similar Compounds
2-Butenedioic acid, dimethyl ester: This compound lacks the nitrophenylamino group, making it less reactive in certain chemical reactions.
2-Butenedioic acid, 2-phenyl-, dimethyl ester: This compound has a phenyl group instead of a nitrophenylamino group, resulting in different reactivity and applications.
Uniqueness
2-Butenedioic acid, 2-[(2-nitrophenyl)amino]-, dimethyl ester is unique due to the presence of the nitrophenylamino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
dimethyl 2-(2-nitroanilino)but-2-enedioate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O6/c1-19-11(15)7-9(12(16)20-2)13-8-5-3-4-6-10(8)14(17)18/h3-7,13H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVKOMSZOTQWXKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=C(C(=O)OC)NC1=CC=CC=C1[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40343004 |
Source
|
Record name | 2-Butenedioic acid, 2-[(2-nitrophenyl)amino]-, dimethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40343004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17454-33-0 |
Source
|
Record name | 2-Butenedioic acid, 2-[(2-nitrophenyl)amino]-, dimethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40343004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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